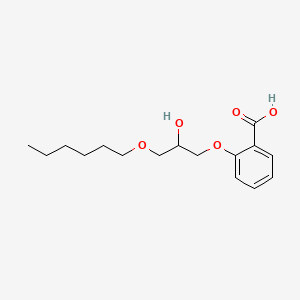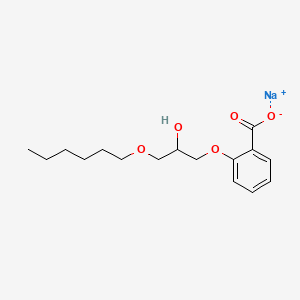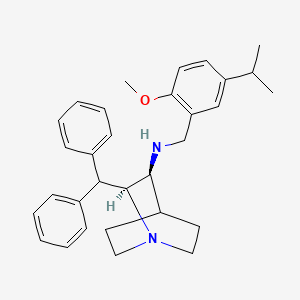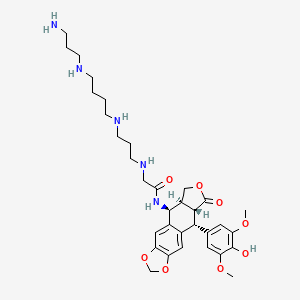
Glymidine
描述
Glymidine, also known as Glycodiazine, is a hypoglycemic drug used with diet to lower blood glucose by increasing the secretion of insulin from the pancreas and increasing the sensitivity of peripheral tissues to insulin . It is a sulfonamide antidiabetic drug, structurally related to the sulfonylureas .
Molecular Structure Analysis
Glymidine has a molecular formula of C13H15N3O4S and a molecular weight of 309.34 g/mol . It is a member of pyrimidines, a sulfonamide, and a diether . The structure of Glymidine is likely to have an impact on its function and interactions within the body.
Chemical Reactions Analysis
The mechanism of action of Glymidine in lowering blood glucose is dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin . Glymidine likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane .
Physical And Chemical Properties Analysis
Glymidine has a molecular formula of C13H15N3O4S and a molecular weight of 309.34 g/mol . It is a sulfonamide that is N-(pyrimidin-2-yl)benzenesulfonamide which is substituted at position 5 of the pyrimidine ring by a 2-methoxyethoxy group .
科学研究应用
Treatment of Diabetes Mellitus
Glymidine is a hypoglycemic drug used for the treatment of diabetes mellitus . It is used with diet to lower blood glucose by increasing the secretion of insulin from the pancreas and increasing the sensitivity of peripheral tissues to insulin .
Increasing Insulin Secretion
The mechanism of action of Glymidine in lowering blood glucose is dependent on stimulating the release of insulin from functioning pancreatic beta cells . This makes it a potential candidate for research in the treatment of conditions characterized by insulin deficiency.
Increasing Sensitivity to Insulin
Glymidine increases the sensitivity of peripheral tissues to insulin . This property can be explored in the treatment of insulin resistance, a condition where the body’s cells don’t respond properly to insulin, leading to high blood sugar levels.
ATP-Sensitive Potassium Channel Receptor Binding
Glymidine likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane . This mechanism can be studied further for its potential applications in other medical conditions involving these receptors.
Membrane Depolarization
The binding of Glymidine to ATP-sensitive potassium channel receptors leads to membrane depolarization . This process can be investigated in the context of other physiological processes that involve membrane depolarization.
Inducing Calcium Ion Influx
Membrane depolarization caused by Glymidine stimulates calcium ion influx through voltage-sensitive calcium channels . This mechanism can be researched for its potential role in other cellular processes involving calcium ion influx.
作用机制
Target of Action
Glymidine, also known as Glycodiazine, primarily targets the ATP-sensitive potassium channel receptors on the pancreatic cell surface . These receptors play a crucial role in regulating insulin secretion from the pancreas, which is essential for maintaining blood glucose levels .
Mode of Action
Glymidine interacts with its targets by binding to the ATP-sensitive potassium channel receptors on the pancreatic cell surface . This binding reduces potassium conductance and causes depolarization of the membrane . The membrane depolarization then stimulates calcium ion influx through voltage-sensitive calcium channels . This increase in intracellular calcium ion concentration induces the secretion of insulin .
Biochemical Pathways
The primary biochemical pathway affected by Glymidine involves the stimulation of insulin release from functioning pancreatic beta cells and increasing the sensitivity of peripheral tissues to insulin . By binding to ATP-sensitive potassium channel receptors, Glymidine triggers a series of events leading to membrane depolarization and subsequent insulin secretion .
Result of Action
The result of Glymidine’s action is the lowering of blood glucose levels. It achieves this by stimulating the release of insulin from functioning pancreatic beta cells and increasing the sensitivity of peripheral tissues to insulin . This leads to a decrease in blood glucose levels, which is beneficial for the treatment of noninsulin-dependent (type 2) diabetes mellitus .
Action Environment
The action, efficacy, and stability of Glymidine can be influenced by various environmental factorsAs Glymidine is used with diet to lower blood glucose , it can be inferred that dietary habits may play a significant role in its efficacy.
未来方向
While specific future directions for Glymidine were not found, the field of diabetes treatment is rapidly evolving with ongoing research into new therapeutic strategies, including the development of novel antidiabetic compounds . These advancements may influence the future use and development of drugs like Glymidine.
属性
IUPAC Name |
N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWPJPIVLCBXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023108 | |
| Record name | Glycodiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycodiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.24e-01 g/L | |
| Record name | Glycodiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of glycodiazine in lowering blood glucose appears to be dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin. Glycodiazine likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin. | |
| Record name | Glymidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Glymidine | |
CAS RN |
339-44-6 | |
| Record name | Glymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glymidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycodiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-(2-methoxyethoxy)-2-pyrimidinyl]benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5I4BQZ8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycodiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220-223 | |
| Record name | Glymidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Glymidine in treating diabetes mellitus?
A1: Glymidine, a sulfapyrimidine derivative, is a hypoglycemic agent that acts similarly to sulfonylureas by stimulating insulin release from pancreatic β-cells. [, , ] This insulin release then helps to lower blood glucose levels.
Q2: How does Glymidine compare to other hypoglycemic agents like sulfonylureas and biguanides?
A2: Glymidine was introduced as a potential alternative to sulfonylureas and biguanides for treating diabetes mellitus. While its mode of action resembles sulfonylureas, it exhibits structural differences and might offer alternative treatment options. [, ]
Q3: How does Glymidine affect the pancreas with prolonged administration?
A4: Animal studies have shown that prolonged Glymidine administration leads to β-cell degranulation and an increase in the number of islets in the pancreas. [] This suggests a direct impact on pancreatic morphology and function.
Q4: Does Glymidine interact with other drugs?
A5: Yes, Glymidine exhibits interactions with various medications. For example, co-administration with oxyphenbutazone significantly elevates Glymidine plasma concentrations in healthy individuals. [] This increase, coupled with reduced serum protein binding caused by oxyphenbutazone, could lead to an enhanced pharmacodynamic effect of Glymidine. []
Q5: Are there any known effects of Glymidine on hepatic function?
A6: Research suggests that Glymidine is rapidly excreted into bile and can increase bile flow. [] It might also be transported by an independent organic anion transport mechanism in the liver. []
Q6: Does liver disease impact Glymidine pharmacokinetics?
A7: Yes, studies show that serum protein binding of Glymidine is reduced in patients with icteric liver disease. [] This reduced binding can be partially corrected by administering charcoal. []
Q7: Can Glymidine cause photohemolysis?
A8: In vitro studies show that Glymidine can induce photohemolysis when irradiated with simulated sunlight at specific concentrations (10⁻³ mol/L and 10⁻⁴ mol/L). [, ] This photohemolytic activity was not observed with other light sources like UVB, UVA, or visible light. []
Q8: What is the role of antioxidants in Glymidine-induced photohemolysis?
A9: Adding antioxidants like ascorbic acid, alpha-tocopherol, or superoxide dismutase significantly inhibits Glymidine-induced photohemolysis. [] This suggests the involvement of reactive oxygen species in the photohemolytic process. []
Q9: How does a nitrogen atmosphere affect Glymidine-induced photohemolysis?
A10: Experiments conducted in a nitrogen-rich atmosphere also demonstrated reduced Glymidine-induced photohemolysis. [] This further supports the involvement of reactive oxygen species in the process, as nitrogen could limit their formation. []
Q10: Does Glymidine exhibit phototoxic effects in cell culture models?
A11: Studies using cell culture models have shown that Glymidine does not exhibit phototoxic effects under UVA, UVB, or visible light irradiation. [, , ] This contrasts with its photohemolytic potential observed in red blood cell-based assays. [, ]
Q11: What is the significance of benzo(a)pyrene hydroxylase activity in relation to Glymidine?
A12: A study found a significant correlation between the activity of hepatic benzo(a)pyrene hydroxylase in liver biopsies and the plasma clearance of Glymidine. [] Patients treated with tuberculostatic agents (rifampicin, INH, ethambutol) exhibited higher enzyme activity and potentially altered Glymidine clearance. []
Q12: How does Glymidine interact with antacids?
A13: Research indicates that magnesium trisilicate, a common antacid, shows a higher adsorption capacity for Glymidine compared to other antacids. [] This adsorption could potentially influence the bioavailability of orally administered Glymidine. []
Q13: What is the chemical structure of Glymidine?
A14: Glymidine is a sulfapyrimidine derivative with the chemical name N-5[5-(2-methoxyethoxy)-2-pyrimidinyl]sulfamoylbenzene. [, ] Unfortunately, specific details regarding its molecular formula, weight, and spectroscopic data were not available in the provided research papers.
Q14: Has Glymidine been involved in any clinical trials?
A15: While the provided abstracts mention clinical observations related to sulfonylureas, [] there is no mention of specific clinical trials conducted with Glymidine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)
![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1671837.png)

![N-[5-[[(3-Chlorophenyl)amino]sulfonyl]-2-hydroxyphenyl]-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide](/img/structure/B1671840.png)


![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)


